methyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
The compound is a complex organic molecule that likely contains a piperidine ring and an indole group, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely involves a piperidine ring, which is a six-membered ring with one nitrogen atom, and an indole group, which is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific functional groups present in the molecule. For example, the carbonyl groups might be involved in reactions such as nucleophilic addition or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Scientific Research Applications
Crystal and Molecular Structure Analysis
The molecular structure and synthesis process of compounds closely related to methyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate have been extensively studied, showcasing their significance in understanding the hydrogen bonding and molecular packing within crystal structures. For instance, Khan et al. (2013) synthesized (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, highlighting the role of C-H…π and C-H…O interactions in the formation of H-bonded dimers within the crystal lattice, essential for the development of new pharmaceuticals and materials with specific crystallographic properties (Khan et al., 2013).
Molecular Conformation and Packing
Kuleshova and Khrustalev (2000) detailed the molecular and crystal structures of hydroxy derivatives of hydropyridine, demonstrating the influence of intramolecular and intermolecular hydrogen bonds on the molecules' conformation and packing in crystals. This study provides insights into how modifications in molecular structure can impact the physical properties of chemical compounds, valuable for the design of materials with desired physical and chemical characteristics (Kuleshova & Khrustalev, 2000).
Cardiovascular Activity and Chemical Synthesis
Research by Krauze et al. (2004) into nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid revealed their cardiovascular activity and electrochemical oxidation properties. This study signifies the potential for compounds with similar structural elements to this compound in contributing to cardiovascular disease treatments and understanding the electrochemical properties of therapeutic agents (Krauze et al., 2004).
Anticancer Agent Development
The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents by Rehman et al. (2018) demonstrate the therapeutic potential of structurally complex compounds. These compounds, through systematic synthesis and evaluation, have shown promising anticancer activity, underlining the importance of chemical synthesis in developing new anticancer treatments (Rehman et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1-[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-32-24(31)17-9-13-26(14-10-17)23(30)22(29)19-15-27(20-8-4-3-7-18(19)20)16-21(28)25-11-5-2-6-12-25/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSQJYDKHQHOEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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